Cas no 33629-48-0 (Benzenamine, N,4-bis(1,1-dimethylethyl)-2,6-dinitro-)
33629-48-0 structure
Product Name:Benzenamine, N,4-bis(1,1-dimethylethyl)-2,6-dinitro-
CAS No:33629-48-0
MF:C14H21N3O4
MW:295.334243535995
CID:1459065
PubChem ID:20364255
Update Time:2025-04-20
Benzenamine, N,4-bis(1,1-dimethylethyl)-2,6-dinitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N,4-bis(1,1-dimethylethyl)-2,6-dinitro-
- N,4-Bis(1,1-dimethylethyl)-2,6-dinitrobenzenamine
- 33629-48-0
- DTXSID901231665
-
- Inchi: 1S/C14H21N3O4/c1-13(2,3)9-7-10(16(18)19)12(15-14(4,5)6)11(8-9)17(20)21/h7-8,15H,1-6H3
- InChI Key: MCJYVSYIDKERKT-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=C(C=1NC(C)(C)C)[N+](=O)[O-])C(C)(C)C)=O
Computed Properties
- Exact Mass: 295.15333
- Monoisotopic Mass: 295.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 104Ų
Experimental Properties
- PSA: 98.31
Benzenamine, N,4-bis(1,1-dimethylethyl)-2,6-dinitro- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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